The compound 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyrazine is a complex organic molecule that integrates multiple heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in pharmacology. The molecular formula of this compound is , and it possesses a molecular weight of approximately 270.32 g/mol. The unique combination of oxadiazole, piperidine, and pyrazine rings contributes to its diverse chemical properties and potential therapeutic uses.
This compound can be classified as a heterocyclic organic compound, specifically a derivative of pyrazine with an oxadiazole substituent. It is often utilized in research related to drug design and development, particularly in the context of targeting specific biological pathways.
The synthesis of 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyrazine typically involves several steps:
These steps may require optimization to enhance yield and purity, often involving techniques such as chromatography for purification.
The molecular structure of 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyrazine can be represented as follows:
CC(C)N1CCN(C1)C(=O)C2=NC=CN=C2
LTIDKFOVOHXIJW-UHFFFAOYSA-N
The structure features a pyrazine ring that is substituted at one position by a piperidine ring linked through a carbonyl group, while another position contains an oxadiazole ring with a cyclopropyl group.
The reactivity of this compound can be attributed to the presence of functional groups such as the carbonyl and nitrogen atoms in the heterocycles. Potential reactions include:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyrazine involves its interaction with specific biological targets:
Research into its specific targets is ongoing, with implications for therapeutic applications.
The physical properties of 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyrazine include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Solid |
Purity | Typically >95% |
Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature.
This compound has several applications within scientific research:
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: